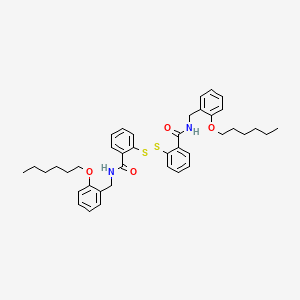
Benzamide, 2,2'-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-: is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily by early discovery researchers. This compound is known for its significant biological properties, including antibacterial and antifungal activities .
Analyse Chemischer Reaktionen
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it useful in biological studies.
Medicine: Research into benzamide derivatives has revealed their potential in antiproliferative activities, particularly against cancer cell lines.
Industry: It is used in the development of new materials and as an antiseptic in cosmetics.
Wirkmechanismus
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The antiproliferative effects against cancer cells may involve the inhibition of specific signaling pathways and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)- can be compared with other similar compounds, such as:
2,2’-dithiobis(N-methylbenzamide): This compound has a similar structure but lacks the hexyloxyphenyl group, which may affect its biological activity.
N,N’- (2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide): This derivative exhibits significant antibacterial and antifungal activities, similar to Benzamide, 2,2’-dithiobis(N-((2-(hexyloxy)phenyl)methyl)-.
Eigenschaften
CAS-Nummer |
37806-21-6 |
|---|---|
Molekularformel |
C40H48N2O4S2 |
Molekulargewicht |
685.0 g/mol |
IUPAC-Name |
N-[(2-hexoxyphenyl)methyl]-2-[[2-[(2-hexoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C40H48N2O4S2/c1-3-5-7-17-27-45-35-23-13-9-19-31(35)29-41-39(43)33-21-11-15-25-37(33)47-48-38-26-16-12-22-34(38)40(44)42-30-32-20-10-14-24-36(32)46-28-18-8-6-4-2/h9-16,19-26H,3-8,17-18,27-30H2,1-2H3,(H,41,43)(H,42,44) |
InChI-Schlüssel |
HFKWXPONZYEQGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






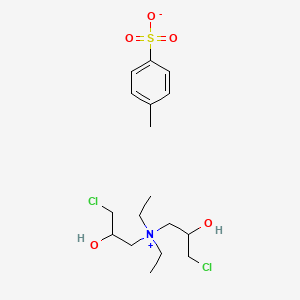
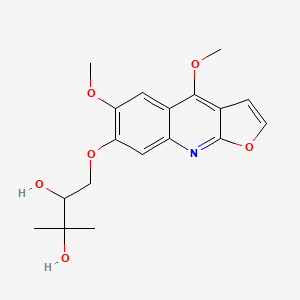

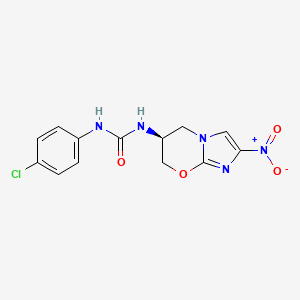

![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12698937.png)
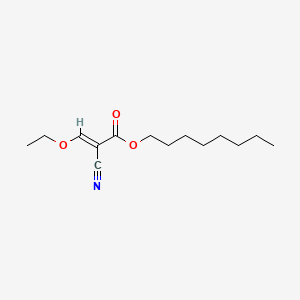
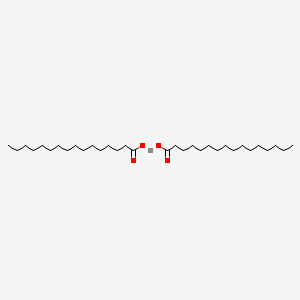

![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B12698949.png)
